6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methyl, thiazole, pyrrole, and carboxylic acid. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves multiple steps, including the formation of the thiazole and pyrrole rings, followed by their integration into the bicyclic heptene structure. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of bonds and functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiazole and pyrrole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or chemical processes. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups may form hydrogen bonds with enzymes or receptors, while the thiazole and pyrrole rings may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Shares the β-lactam ring structure but lacks the thiazole and pyrrole rings.
Cephalosporin: Another β-lactam antibiotic with a different bicyclic structure.
Thiazole-containing compounds: Various compounds containing the thiazole ring, used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of 6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid lies in its combination of functional groups and rings, which provide a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(1-hydroxyethyl)-4-methyl-3-[[4-(5-methyl-2,5-dihydro-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-7-4-10(5-19-7)11-6-26-18(20-11)27-15-8(2)13-12(9(3)22)16(23)21(13)14(15)17(24)25/h4,6-9,12-13,19,22H,5H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGOMLIRJYURLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(CN1)C2=CSC(=N2)SC3=C(N4C(C3C)C(C4=O)C(C)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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